molecular formula C7H8O B082278 Bicyclo[3.2.0]hept-2-en-6-one CAS No. 13173-09-6

Bicyclo[3.2.0]hept-2-en-6-one

Cat. No. B082278
CAS RN: 13173-09-6
M. Wt: 108.14 g/mol
InChI Key: LNLLHUHPGPKRBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[3.2.0]hept-2-en-6-one and its derivatives has been explored through various methods. For instance, treatment of methyl mono- or bisubstituted 3-hydroxy-6-alkenoic acids in acetic anhydride and potassium acetate yields bicyclo[3.2.0]hept-3-en-6-ones in fair to good yields, demonstrating a general applicability for preparing methyl derivatives in all portions of the five-membered ring (Marotta et al., 1994). Additionally, bicyclo[4.1.0]hept-1,6-ene has been generated by the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane, showcasing the complexity and versatility of synthetic approaches (Billups et al., 1996).

Molecular Structure Analysis

The molecular structure of bicyclo[3.2.0]hept-2-en-6-one is characterized by a significant strain due to the fusion of a cycloheptene ring and a cyclopropane ring. This strain influences its chemical reactivity and the types of reactions it can undergo. The molecular and crystal structure analysis of related compounds provides insight into the asymmetric bond distances and angles typical of such bicyclic systems, aiding in understanding the structural basis for its reactivity (Pfluger, Harlow, & Simonsen, 1973).

Chemical Reactions and Properties

Bicyclo[3.2.0]hept-2-en-6-one undergoes a variety of chemical reactions, leveraging its strained structure for unique transformations. For example, oxy-Cope rearrangements of bicyclo[3.2.0]heptenones lead to the synthesis of compounds with exceptionally strained bridgehead double bonds, illustrating the compound's ability to participate in complex ring expansions and rearrangements (Verma et al., 2000).

Scientific Research Applications

Enantioselective Baeyer-Villiger Oxidation

  • Scientific Field : Organic Chemistry
  • Application Summary : Bicyclo[3.2.0]hept-2-en-6-one is used to study enantioselective Baeyer-Villiger oxidation . This oxidation reaction is a key step in the synthesis of many pharmaceuticals and fine chemicals .
  • Methods and Procedures : The specific methods and procedures for this application are not provided in the available resources .
  • Results and Outcomes : The outcomes of this application are also not specified in the available resources .

Synthesis of Chalcone Derivatives

  • Scientific Field : Organic Synthesis
  • Application Summary : Bicyclo[3.2.0]hept-2-en-6-one is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
  • Methods and Procedures : The compound reacts with arylaldehydes to produce chalcone derivatives . The specific methods and procedures for this application are not provided in the available resources .
  • Results and Outcomes : The outcomes of this application are also not specified in the available resources .

Analysis of Extremophile Enzymes

  • Scientific Field : Microbiology
  • Application Summary : Bicyclo[3.2.0]hept-2-en-6-one is used to analyze the extremophile enzymes (monooxygenase and hydrolases) in microorganisms which are isolated from a deep-water petroleum reservoir and at high temperatures using fluorogenic assays and multibioreactions .
  • Methods and Procedures : The compound is used in fluorogenic assays and multibioreactions to study the enzymes of microorganisms isolated from extreme environments .
  • Results and Outcomes : The outcomes of this application are also not specified in the available resources .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Bicyclo[3.2.0]hept-2-en-6-one has been used in the synthesis of important molecules such as lineatin, filifolone, and raikovenal . Through resolution of the bicyclo [3.2.0]hept-2-en-6-ones, the procedures can be used to produce enantiomerically pure products . This suggests potential future directions in the field of organic synthesis and medicinal chemistry.

properties

IUPAC Name

bicyclo[3.2.0]hept-2-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLHUHPGPKRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304884
Record name Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.0]hept-2-en-6-one

CAS RN

13173-09-6, 71155-05-0
Record name 13173-09-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.2.0]hept-2-en-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one
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URL https://echa.europa.eu/information-on-chemicals
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Record name (�±)-cis-Bicyclo[3.2.0]hept-2-en-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.2.0]hept-2-en-6-one
Reactant of Route 2
Bicyclo[3.2.0]hept-2-en-6-one
Reactant of Route 3
Bicyclo[3.2.0]hept-2-en-6-one
Reactant of Route 4
Bicyclo[3.2.0]hept-2-en-6-one
Reactant of Route 5
Bicyclo[3.2.0]hept-2-en-6-one
Reactant of Route 6
Bicyclo[3.2.0]hept-2-en-6-one

Citations

For This Compound
618
Citations
E Marotta, P Righi, G Rosini - Organic Process Research & …, 1999 - ACS Publications
In this paper we will disclose a chemistry story that started with a single molecule, the monoterpene grandisol, used in protecting cotton crops from an important pest, Anthonomus …
Number of citations: 12 pubs.acs.org
S Butt, HG Davies, MJ Dawson, GC Lawrence… - Tetrahedron letters, 1985 - Elsevier
Bicyclo[3.2.0]hept-2-en-6-one (1) was reduced with an alcohol dehydrogenase from Thermoanaerobium brockii and a whole cell system ( M. ramanniana ) with excellent substrate …
Number of citations: 38 www.sciencedirect.com
SM Roberts - Enzymes as Catalysts in Organic synthesis, 1986 - Springer
The resolution of synthetically useful, racemic cyclo-butanone derivatives using whole-cell systems has been investigated. Bicyclo[3.2.0]hept-2-en-6-one was reduced using actively …
Number of citations: 4 link.springer.com
MJ Dawson, GC Lawrence, G Lilley, M Todd… - Journal of the …, 1983 - pubs.rsc.org
(±)-Bicyclo [3.2.0] hept-2-en-6-one (1) was reduced using a variety of fungi and yeasts. Bakers' yeast gave 6-exo-(1R,5S,6S)-bicyclo [3.2.0] hept-2-en-6-ol (2a) and 6-endo-(1S,5R,6S)-…
Number of citations: 13 pubs.rsc.org
IC Cotterill, ELA Macfarlane, SM Roberts - Journal of the Chemical …, 1988 - pubs.rsc.org
Porcine pancreatic lipase and two fungal lipases effected enantioselective hydrolysis of esters derived from bicyclo[3.2.0]hept-2-en-endo-6-ol (4) and bicyclo[4.2.0]oct-2-en-endo-7-ol (…
Number of citations: 26 pubs.rsc.org
Z Grudzinski, SM Roberts - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
Bromination of bicyclo[3.2.0]hept-2-en-6-one (3) and 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one (2) in a variety of solvents gave high yields of the corresponding 2-exo-bromo-3-endo-…
Number of citations: 23 pubs.rsc.org
RJH Gregory, SM Roberts, JV Barkley, SJ Coles… - Tetrahedron letters, 1999 - Elsevier
The first enantioselective enzyme-catalyzed addition of the elements of hydrogen cyanide to a complex ketone, namely bicyclo[3.2.0]hept-2-en-6-one 4, provides access to a valuable …
Number of citations: 24 www.sciencedirect.com
E Marotta, I Pagani, P Righi, G Rosini - Tetrahedron, 1994 - Elsevier
Treatment of methyl mono- or bisubstituted 3-hydroxy-6-alkenoic acids in acetic anhydride and potassium acetate give the corresponding bicyclo[3.2.0]hept-3-en-6-ones in fair to good …
Number of citations: 20 www.sciencedirect.com
H Butenschön - Chemische Berichte, 1994 - Wiley Online Library
exo‐7‐Chloro‐endo‐7‐phenylbicyclo[3.2.0]hept‐2‐en‐6‐one (5) undergoes cine substitution reactions with methoxide anions and with dialkylamines to give 5‐methoxy or 5‐…
G Fantin, M Fogagnolo, A Medici, P Pedrini… - Tetrahedron …, 1996 - Elsevier
Various yeast and mould strains were tested in the microbial reduction of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones 1a-c. The endo-alcohols 2a-c were obtained with good …
Number of citations: 12 www.sciencedirect.com

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